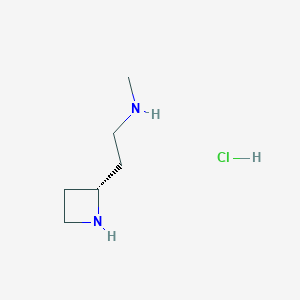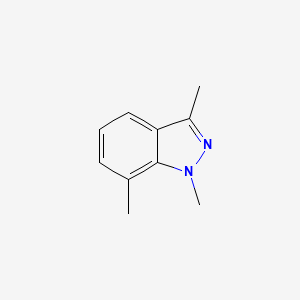![molecular formula C4H3N3OS B11921788 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with hydrazine . The reaction conditions often involve moderate temperatures and the use of organic solvents such as methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or copper, and are typically carried out in organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or halogen groups, resulting in a variety of functionalized derivatives.
Applications De Recherche Scientifique
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities.
Mécanisme D'action
The mechanism of action of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II alpha, which is essential for DNA replication and cell division . The compound binds to the enzyme’s active site, preventing it from functioning properly and thereby inhibiting cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities, particularly in enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent anticancer properties and enzyme inhibitory activities.
Uniqueness
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- is unique due to its specific ring structure, which combines the properties of both pyrazole and thiazole rings. This fusion enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to inhibit topoisomerase II alpha and other critical enzymes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C4H3N3OS |
|---|---|
Poids moléculaire |
141.15 g/mol |
Nom IUPAC |
1,6-dihydropyrazolo[3,4-d][1,3]thiazol-5-one |
InChI |
InChI=1S/C4H3N3OS/c8-4-6-3-2(9-4)1-5-7-3/h1H,(H2,5,6,7,8) |
Clé InChI |
QPGUWZDJHKROAR-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1SC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B11921709.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)

![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
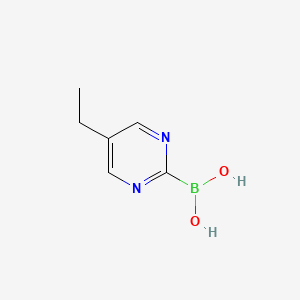
![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
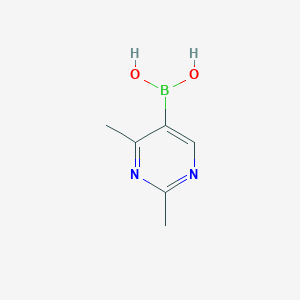
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
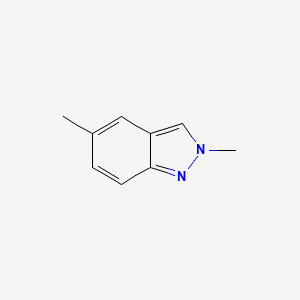
![Cyclopenta[a]indene](/img/structure/B11921763.png)

